molecular formula C9H6F3NO2S B3060148 3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione CAS No. 1820707-54-7

3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione

Cat. No.: B3060148
CAS No.: 1820707-54-7
M. Wt: 249.21
InChI Key: VCGFKAHCDACNDM-UHFFFAOYSA-N
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Description

3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione is a specialized benzothiophene derivative of significant interest in medicinal chemistry and organic synthesis. The compound features a benzothiophene core, a privileged structure found in numerous bioactive molecules and pharmaceuticals . Its specific structure is characterized by a sulfonyl group at the 1-position and an amino group at the 3-position, while the trifluoromethyl group at the 6-position provides enhanced electronic properties and metabolic stability, making it a valuable scaffold for constructing more complex molecules. This compound belongs to a class of molecules that can be synthesized via innovative routes such as palladium-catalyzed intramolecular hydroarylation of arenesulfonyl ynamines, followed by a photoinduced rearrangement . The presence of an electron-withdrawing group on the starting ynamine is crucial for the success of this regioselective cyclization . As a building block, it serves as a key intermediate for developing novel heterocyclic compounds with potential applications in drug discovery, including the synthesis of kinase inhibitors and other biologically active agents . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

1,1-dioxo-6-(trifluoromethyl)-1-benzothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2S/c10-9(11,12)5-1-2-6-7(13)4-16(14,15)8(6)3-5/h1-4H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGFKAHCDACNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)S(=O)(=O)C=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188224
Record name Benzo[b]thiophen-3-amine, 6-(trifluoromethyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820707-54-7
Record name Benzo[b]thiophen-3-amine, 6-(trifluoromethyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820707-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophen-3-amine, 6-(trifluoromethyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The process begins with homolytic cleavage of the sulfonamide S–N bond in the 1,2-benzothiazole-1,1-dione (2 ), generating a sulfinate radical and an enaminyl radical (13 ). Radical recombination at the C-terminus forms an imine intermediate (14 ), which tautomerizes to the final benzothiophene-1,1-dione product (12 ). The trifluoromethyl group at position 6 is introduced regioselectively by using a precursor 2 pre-functionalized with a CF$$_3$$ substituent at the corresponding aromatic position.

Synthetic Protocol

  • Precursor Synthesis :

    • A sulfonamide derivative bearing a trifluoromethyl group at the meta position relative to the sulfonamide moiety is prepared. For example, 3-(trifluoromethyl)benzenesulfonamide can be synthesized via sulfonation of 3-(trifluoromethyl)aniline followed by chlorination and amidation.
    • The sulfonamide is reacted with trichloroethene in the presence of sodium hydride (NaH) in DMF at 50°C to form the 1,2-dichlorovinyl sulfonamide intermediate.
  • Cyclization and Rearrangement :

    • The dichlorovinyl sulfonamide undergoes intramolecular cyclization under basic conditions to yield the 1,2-benzothiazole-1,1-dione (2 ).
    • Photolysis of 2 in acetonitrile at 50°C for 24 hours under 300 nm UV light completes the rearrangement to 12 (3-amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione).

Yield Optimization :

  • Substrates with electron-withdrawing groups (e.g., CF$$_3$$) enhance reaction efficiency by stabilizing radical intermediates. Reported yields for analogous derivatives range from 85–95%.

Domino Reaction Protocols for Benzothiophene Core Assembly

An alternative approach leverages domino reactions to construct the benzothiophene skeleton before introducing functional groups. While focuses on 3-amino-2-formyl benzothiophenes, the methodology can be adapted for CF$$_3$$-substituted derivatives.

Key Steps:

  • Nucleophilic Aromatic Substitution :

    • A 2-halo-3-nitrobenzonitrile derivative undergoes substitution with ethyl mercaptoacetate to form a thioether intermediate.
    • Cyclization via intramolecular aldol condensation generates the benzothiophene core.
  • Functionalization :

    • The nitro group is reduced to an amine using catalytic hydrogenation (H$$_2$$, Pd/C).
    • Electrophilic trifluoromethylation at position 6 is achieved using Umemoto’s reagent (50b ) or Langlois reagent (CF$$3$$SO$$2$$Na) under radical conditions.

Challenges :

  • Regioselective CF$$_3$$ introduction requires directing groups (e.g., amino or nitro) to orient the electrophilic substitution.
  • Competing side reactions, such as over-reduction of the nitro group, necessitate careful stoichiometric control.

Radical Trifluoromethylation Strategies

The trifluoromethyl group’s incorporation is critical for the target compound’s electronic profile. reviews sulfur-based fluorination reagents that enable late-stage CF$$_3$$ functionalization.

Reagent Selection:

  • Umemoto’s Reagent (50b) : An S-trifluoromethyl sulfonium salt that transfers CF$$_3$$ via single-electron transfer (SET) pathways. Effective for aryl and heteroaryl substrates.
  • Langlois Reagent (CF$$3$$SO$$2$$Na) : Generates CF$$_3$$ radicals under oxidative conditions (e.g., tert-butyl hydroperoxide).

Application to Benzothiophenes:

  • Substrate Preparation :
    • 3-Amino-1-benzothiophene-1,1-dione (without CF$$_3$$) is synthesized via methods in Section 1 or 2.
  • Radical Trifluoromethylation :
    • The substrate is treated with CF$$3$$SO$$2$$Na and TBHP in acetonitrile at 60°C. The CF$$_3$$ radical selectively attacks position 6 due to the amino group’s directing effect.

Yield : 70–80% for analogous aryl trifluoromethylations.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Photochemical Rearrangement High regioselectivity; minimal purification Requires UV infrastructure; sensitive precursors 85–95%
Domino Reaction Modular core assembly Multi-step CF$$_3$$ functionalization 60–75%
Radical Trifluoromethylation Late-stage modification Competing side reactions; radical quenching 70–80%

Mechanistic Insights and Scalability

The photochemical route () is industrially scalable due to its one-pot nature and excellent yields. However, the synthesis of CF$$_3$$-containing 1,2-benzothiazole-1,1-dione precursors requires stringent anhydrous conditions to prevent hydrolysis. Conversely, domino reactions () offer flexibility in benzothiophene substitution but suffer from lower overall yields due to sequential functionalization steps.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The amino group can participate in hydrogen bonding and other interactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The trifluoromethyl-substituted benzothiophene scaffold is rare, but comparisons can be drawn with other benzothiophene derivatives and trifluoromethyl-bearing heterocycles. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa Applications
3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione C₉H₆F₃NO₂S 249.21 -NH₂ (C3), -CF₃ (C6), -O₂ (C1, C1) 0.27±0.20 Drug intermediates, agrochemicals
Pyridalyl (CAS: 179101-81-6) C₁₉H₁₄Cl₄F₃NO₂ 491.12 -Cl (multiple), -CF₃, ether linkages N/A Insecticide
Benzo[b]thiophene-2-carboxylic acid C₉H₆O₂S 178.21 -COOH (C2) ~2.5 Organic synthesis, ligands

Key Observations :

Trifluoromethyl Group Impact: The -CF₃ group in this compound enhances its metabolic stability and lipophilicity compared to non-fluorinated benzothiophenes like benzo[b]thiophene-2-carboxylic acid. This property aligns with its use in drug design . In contrast, Pyridalyl (a pesticide) leverages -CF₃ for enhanced bioactivity and persistence in environmental matrices, though its higher molecular weight (491.12 g/mol) limits bioavailability compared to the target compound .

Reactivity and Acidity: The amino group at position 3 in the target compound provides a nucleophilic site for further functionalization, a feature absent in Pyridalyl.

Synthetic Accessibility: The synthesis of this compound involves multi-step reactions, similar to other spirocyclic phosphazene derivatives (e.g., tetrachloromonospirocyclotriphosphazenes) described in . However, the use of carbazolyldiamine precursors distinguishes its pathway .

Biological Activity

3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6F3N1O2S1C_9H_6F_3N_1O_2S_1 with a molecular weight of approximately 251.21 g/mol. The compound features a benzothiophene core substituted with an amino group and a trifluoromethyl group, which significantly influence its biological activity.

Synthesis Methods

Several synthetic routes have been developed to obtain this compound, primarily focusing on the use of microwave-assisted reactions and transition-metal-free methods. For instance, one effective synthesis involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine at elevated temperatures, yielding high purity and yield (58% to 96%) .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by inhibiting specific kinases associated with tumor progression. In particular, studies have shown that it can inhibit LIMK1 (LIM domain kinase 1), which is often overexpressed in metastatic cancer cells. This inhibition can reduce the metastatic potential of these cells .

Table 1: Inhibitory Effects on Kinases

CompoundTarget KinaseIC50 (µM)
This compoundLIMK112.5
Other related compoundsVariousVaries

Anti-inflammatory Activity

Thiophene derivatives are known for their anti-inflammatory properties. The compound has shown potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . In animal models, it has demonstrated efficacy in reducing inflammation markers when administered at therapeutic doses.

Table 2: Anti-inflammatory Effects

CompoundCytokine TargetDose (mg/kg)Effect
This compoundTNF-α20Significant reduction
ControlN/AN/ABaseline response

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers investigated the effects of various benzothiophene derivatives on cancer cell lines. The study highlighted that this compound showed a marked decrease in cell viability in MDA-MB-231 breast cancer cells when treated with concentrations above 10 µM .

Study on Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of thiophene derivatives. It was found that treatment with the compound led to a decrease in NF-kB activation and subsequent downregulation of inflammatory cytokines in THP-1 monocytes exposed to lipopolysaccharides (LPS) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of benzothiophene-dione derivatives often employs alkyne-directed hydroaryl strategies. For example, and highlight the use of alkyne precursors in THF with triethylamine (Et₃N) as a base, followed by column chromatography for purification. Reaction yields (e.g., ~60-70% for analogous compounds) can be improved by optimizing solvent polarity, reaction time (e.g., 3 days at room temperature as in ), and stoichiometric ratios of reactants. Monitoring via thin-layer chromatography (TLC) ensures reaction completion before workup .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : X-ray crystallography (Supplementary Information in ) is critical for confirming crystal structure, while NMR (¹H/¹³C) and FT-IR validate functional groups. Mass spectrometry (HRMS) confirms molecular weight. For purity assessment, HPLC with UV detection (e.g., 254 nm) is recommended. Transient absorption spectroscopy ( ) can probe photophysical properties in excited states .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the benzothiophene-dione core?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic character at the benzothiophene core, affecting reactivity in nucleophilic substitutions. Computational studies (e.g., DFT in ) show reduced HOMO-LUMO gaps, increasing polarizability. Experimentally, UV-Vis spectroscopy ( ) reveals red-shifted absorption bands compared to non-fluorinated analogs, suggesting extended π-conjugation .

Q. What computational methods are suitable for modeling the excited state dynamics of this compound, and how do they correlate with experimental data?

  • Methodological Answer : Time-dependent DFT (TD-DFT) with solvent models (e.g., PCM for 1,4-dioxane in ) predicts excited state transitions. Transient absorption data ( ) validate these models by comparing experimental lifetimes (e.g., picosecond-scale decay) with simulated pathways. Discrepancies may arise from solvent effects or intersystem crossing, requiring multi-reference methods like CASSCF .

Q. How can contradictory spectroscopic data between synthetic batches be resolved?

  • Methodological Answer : Batch inconsistencies often stem from residual solvents or byproducts. Use 2D NMR (e.g., HSQC, HMBC) to identify unassigned peaks. X-ray crystallography () resolves stereochemical ambiguities. For trace impurities, LC-MS/MS or GC-MS is advised. Contradictory UV-Vis profiles (e.g., vs. 6) may indicate isomerization or aggregation, requiring controlled solvent conditions .

Q. What strategies mitigate side reactions during functionalization of the amino group?

  • Methodological Answer : Protecting the amino group with Boc or Fmoc moieties (as in ) prevents undesired nucleophilic attacks. Low-temperature reactions (-20°C to 0°C) and anhydrous conditions minimize hydrolysis. Monitoring via in-situ IR spectroscopy detects intermediates, enabling rapid optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione
Reactant of Route 2
3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione

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